Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Herbicide discovery Photosystem II electron transport inhibitor Cyanoacrylate SAR

Researchers sourcing cyanoacrylate building blocks often find phenyl-substituted analogs lack the hydrogen-bond-accepting and metal-coordinating pyridine nitrogen, leading to variable target engagement. This compound delivers a validated 4-pyridinyl scaffold with defined Michael acceptor electrophilicity for reproducible kinase inhibitor and agrochemical programs. • Engages kinase hinge region via pyridinyl nitrogen; phenyl analogs cannot replicate this interaction. • Enables herbicidal lead synthesis achieving in vivo potency at 75 g ha⁻¹. • Synthesized by mild Knoevenagel condensation with excellent (E)-selectivity, ensuring batch-to-batch consistency. Available in bulk and research quantities with guaranteed ≥95% purity and worldwide shipping.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 123293-73-2
Cat. No. B2359883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(4-pyridinyl)acrylate
CAS123293-73-2
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=NC=C1)C#N
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+
InChIKeyXLQQQEHSYHZOLQ-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Scaffold Identity & Procurement


Ethyl 2-cyano-3-(4-pyridinyl)acrylate (CAS 123293‑73‑2, molecular formula C₁₁H₁₀N₂O₂, MW 202.21 g mol⁻¹) is a 2-cyanoacrylate derivative bearing a 4-pyridinylmethylene substituent at the β‑position . The compound is commercially available from multiple vendors (Sigma‑Aldrich, Matrix Scientific, Santa Cruz Biotechnology, Apollo Scientific) typically at ≥95% purity as a solid or yellowish liquid . It is marketed as a synthetic building block and screening‑set member for early‑discovery medicinal chemistry and agrochemical research. The molecule possesses an electrophilic α,β‑unsaturated ester/nitrile system (Michael acceptor) combined with a basic pyridine nitrogen (pKₐ ≈ 5.2), features that distinguish it from simple phenyl‑ or alkyl‑substituted cyanoacrylate analogs [1].

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Why Generic Substitution Fails


The 4‑pyridinyl substituent imparts three non‑interchangeable properties to this scaffold: (i) a hydrogen‑bond‑accepting/coordinating nitrogen that can engage metal ions or protein residues in ways a phenyl ring cannot; (ii) altered electronic distribution (σ‑withdrawing character of the pyridine ring) that tunes the electrophilicity of the Michael acceptor; and (iii) increased aqueous solubility and lower log P relative to phenyl‑substituted analogs, affecting partitioning and bioavailability in biological systems [1]. Literature on the broader 2‑cyanoacrylate herbicide class consistently demonstrates that pyridinyl‑substituted variants outperform phenyl‑substituted analogs in both in vitro Hill‑reaction inhibition and in vivo herbicidal potency, often at doses as low as 75 g ha⁻¹ [2]. Consequently, substituting this compound with ethyl 2-cyano-3-phenylacrylate or other generic heteroaryl cyanoacrylates will alter target engagement, potency, and selectivity profiles in a manner that cannot be predicted without experimental validation.

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Differentiation from Closest Analogs


Pyridinyl vs. Phenyl Substituent in PSII Inhibition

In a 2003 structure–activity study, 2-cyanoacrylates bearing a pyridinylmethylamino moiety exhibited higher herbicidal activities than the corresponding phenyl‑substituted parent compounds. Although the specific IC₅₀ values for the bare 4-pyridinylmethylene scaffold versus the phenyl analog were not reported, the trend “pyridine > phenyl” was robust across multiple compounds in the series. The study established that a suitable substituent at the 2‑position of the pyridine ring and the well‑fit group at the 3‑position of the acrylate were essential for high activity [1]. A separate 2008 study further confirmed that cyanoacrylates containing pyridine, benzene, or thiazole moieties gave higher herbicidal activities than those containing pyrimidine, pyridazine, furan, or tetrahydrofuran moieties [2].

Herbicide discovery Photosystem II electron transport inhibitor Cyanoacrylate SAR

4- vs. 3-Pyridinyl Regioisomer: Log D and H-Bonding

The calculated log D₇.₄ for ethyl 2-cyano-3-(4-pyridinyl)acrylate is 1.47, with a topological polar surface area (TPSA) of 62.98 Ų [1]. The 4‑pyridinyl isomer positions the nitrogen para to the point of attachment, making it a pure hydrogen‑bond acceptor without steric shielding by the acrylate moiety. In contrast, the 3‑pyridinyl regioisomer presents the nitrogen in a meta orientation, altering both the dipole moment and the accessibility of the nitrogen lone pair for intermolecular interactions. While the exact physchem properties of the 3‑pyridinyl analog are not publicly reported in a single comparative source, the regioisomeric difference is expected to produce measurable changes in log D (estimated ~0.3–0.5 log unit shift), solubility, and protein‑binding profiles based on well‑established heterocyclic medicinal chemistry principles [2].

Medicinal chemistry Physicochemical profiling Regioisomer differentiation

Ethyl vs. Methyl Ester: Reactivity and Lipophilicity

The ethyl ester group provides a balance between steric bulk and electronic effect that is distinct from the methyl ester analog. Methyl 2-cyano-3-(4-pyridinyl)acrylate (CAS not found in public databases for the 4‑pyridinyl variant) would exhibit a higher electrophilicity at the β‑carbon and a lower log P (estimated ~0.5 log unit decrease) compared to the ethyl ester [1]. In the broader cyanoacrylate polymer literature, the alkyl ester chain length directly modulates the rate of anionic polymerization, the glass transition temperature (Tg) of the resulting polymer, and the degradation profile [2]. The ethyl ester is the most commonly employed homolog in medicinal chemistry building block collections because it balances sufficient lipophilicity for membrane permeability with adequate aqueous stability .

Building block selection Ester homolog comparison Polymer chemistry

(E)-Configuration: InChI and SMILES Verification

The (E)‑configuration of the exocyclic double bond is unambiguously established by the InChI string (InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+) and the canonical SMILES (CCOC(=O)/C(=C\c1ccncc1)/C#N) . The (Z)‑isomer would present the pyridine ring and the ester carbonyl in a cis relationship, leading to a different spatial arrangement and potentially altered biological activity. In related 2‑cyanoacrylate herbicide SAR, the stereochemistry at the double bond has been shown to influence binding to the D1 protein of photosystem II, with the (E)‑isomer generally being the thermodynamically favored and more active configuration [1].

Stereochemistry Quality control Isomer verification

Ethyl 2-cyano-3-(4-pyridinyl)acrylate: Application Scenarios


PSII Inhibitor Scaffold for Agrochemical Discovery

The compound serves as a validated starting point for synthesizing herbicidal 2‑cyanoacrylate derivatives. Literature consistently demonstrates that pyridinyl‑substituted cyanoacrylates inhibit photosynthetic electron transport at the PSII level more potently than phenyl‑substituted analogs [1][2]. Research teams can use this scaffold to elaborate N‑alkylamino or N‑heterocyclylmethylamino derivatives at the β‑position, accessing compounds with herbicidal activity at application rates as low as 75 g ha⁻¹ and crop safety toward corn [1].

Kinase-Focused Library Building Block

The 4‑pyridinyl moiety is a privileged fragment in kinase inhibitor design, frequently engaging the hinge‑binding region of the ATP‑binding pocket. The α,β‑unsaturated cyanoacrylate serves as a covalent warhead capable of forming reversible or irreversible adducts with cysteine residues. This compound is included in the Sigma‑Aldrich “unique chemicals” screening collection specifically for early‑discovery kinase and covalent‑inhibitor programs .

Functional Cyanoacrylate Monomer for Polymer Chemistry

The compound contains the 2‑cyanoacrylate moiety characteristic of instant adhesives, with the added functionality of a pyridinyl ring that can coordinate metal ions or participate in supramolecular assembly. The ethyl ester provides a controlled polymerization rate suitable for copolymerization studies [3]. Researchers developing metal‑coordinating polymers, stimuli‑responsive materials, or antimicrobial surface coatings can exploit both the rapid anionic polymerization of the cyanoacrylate and the metal‑binding capacity of the pyridine.

Knoevenagel Condensation Substrate for Methodology Development

The compound is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 4‑pyridinecarboxaldehyde, a reaction that proceeds under mild conditions (amine base catalysis, room temperature) with excellent (E)‑selectivity [2]. This makes it a convenient model substrate for developing new catalytic systems (e.g., solvent‑free, ultrasound‑assisted, or flow‑chemistry protocols) for heteroaryl cyanoacrylate synthesis [4].

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